3,4,5-triethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Overview
Description
3,4,5-triethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxy groups and a pyridinylsulfamoylphenyl moiety. It is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the benzamide core: This can be achieved by reacting 3,4,5-triethoxybenzoic acid with an appropriate amine under coupling conditions.
Introduction of the pyridin-2-ylsulfamoyl group: This step involves the sulfonation of the benzamide intermediate with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups would yield aldehydes or acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies in cell biology and biochemistry.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3,4,5-triethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The ethoxy groups and pyridinylsulfamoyl moiety may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide: Similar structure but with a pyrimidinylsulfamoyl group instead of a pyridinylsulfamoyl group.
Uniqueness
3,4,5-triethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide is unique due to the presence of ethoxy groups, which may confer different chemical and biological properties compared to similar compounds with methoxy groups. Additionally, the pyridinylsulfamoyl group may provide distinct binding interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-4-31-20-15-17(16-21(32-5-2)23(20)33-6-3)24(28)26-18-10-12-19(13-11-18)34(29,30)27-22-9-7-8-14-25-22/h7-16H,4-6H2,1-3H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGICXGZEMBJNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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